molecular formula C20H16N2O2S B5755917 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide

Cat. No. B5755917
M. Wt: 348.4 g/mol
InChI Key: ITBBODYELCBJKY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and alter the expression of certain genes involved in cell cycle regulation. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research on N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide. Some of these include:
1. Investigating the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties.
2. Studying the interaction between this compound and various proteins to gain a better understanding of its mechanism of action.
3. Developing new drug delivery systems to improve the solubility and bioavailability of this compound.
4. Investigating the potential applications of this compound in other fields, such as material science and environmental science.
In conclusion, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide is a promising chemical compound with potential applications in various fields. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and unique chemical structure make it an interesting molecule for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide involves the reaction of 1,2-dihydro-5-acenaphthylenamine with carbon disulfide and then with 2-furylacryloyl chloride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In biochemistry, it has been used as a tool to study the interaction between proteins and DNA. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(E)-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18(11-9-15-4-2-12-24-15)22-20(25)21-17-10-8-14-7-6-13-3-1-5-16(17)19(13)14/h1-5,8-12H,6-7H2,(H2,21,22,23,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBBODYELCBJKY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-(furan-2-yl)prop-2-enamide

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